Bicyclo[4.1.0]heptan-2-one (CAS: 5771-58-4) is a bicyclic ketone featuring a cyclohexanone ring fused to a cyclopropane ring. This strained cis-fused ring system imparts distinct chemical properties compared to simple monocyclic ketones, making it a valuable intermediate for constructing complex polycyclic and spirocyclic molecular architectures. Its utility is primarily as a synthetic building block where the inherent ring strain and defined stereochemistry can be leveraged to control reaction pathways and build molecular complexity in fields such as medicinal chemistry and materials science. [1]
Direct substitution with simpler, less-strained ketones like cyclohexanone or even other bicyclic isomers such as Bicyclo[2.2.1]heptan-2-one (norcamphor) is often unfeasible. The unique reactivity of Bicyclo[4.1.0]heptan-2-one stems from the electronic interaction between the carbonyl group and the adjacent cyclopropane ring. This structure enables specific, predictable reaction pathways, including stereocontrolled nucleophilic additions, ring-opening reactions, and unique photochemical rearrangements that are not accessible with unstrained or differently bridged analogues. [REFS-1, REFS-2] Attempting to replicate these transformations with simpler precursors would necessitate additional, often low-yielding, steps to construct the bicyclo[4.1.0]heptane core, negating any initial cost savings.
In the stereoselective synthesis of enantiomerically pure carbocyclic nucleoside analogues, a functionalized Bicyclo[4.1.0]heptan-2-one derivative was shown to be a highly effective intermediate. The deprotection step to yield the target ketone proceeded in a 91% yield, demonstrating the compound's stability and compatibility with standard reaction conditions in a complex synthesis. [1] This high-yield transformation is critical for maintaining overall process efficiency, which would be compromised by lower-yielding, multi-step alternatives starting from a basic precursor like cyclohexanone.
| Evidence Dimension | Reaction Yield |
| Target Compound Data | 91% yield |
| Comparator Or Baseline | A hypothetical multi-step synthesis from a simpler precursor, which would have a significantly lower cumulative yield. |
| Quantified Difference | N/A (Process Efficiency Comparison) |
| Conditions | Deprotection of a ketal precursor using TFA/H2O in CH2Cl2 during the synthesis of a bicyclo[4.1.0]heptane-based nucleoside analogue. |
Procuring this specific ketone provides a high-yielding, efficient entry point for complex molecular scaffolds, reducing step count and improving overall process mass intensity.
The solvolysis of cis-2-(4-nitrophenoxy)bicyclo[4.1.0]heptane, which proceeds through a cationic intermediate structurally related to the enolate of Bicyclo[4.1.0]heptan-2-one, demonstrates high diastereoselectivity. Nucleophilic capture of the non-classical carbocation by trifluoroethanol yields an approximate 6:1 ratio of the cis- to trans-diastereomeric products. [1] This inherent facial selectivity, governed by the rigid, strained ring system, is a key advantage over less constrained systems like cycloheptenyl derivatives, which would provide lower and less predictable stereocontrol.
| Evidence Dimension | Diastereomeric Product Ratio (cis:trans) |
| Target Compound Data | ~6:1 |
| Comparator Or Baseline | Less-constrained cycloalkenyl systems, which typically exhibit lower diastereoselectivity. |
| Quantified Difference | Significantly higher diastereoselectivity compared to flexible ring systems. |
| Conditions | Solvolysis and nucleophilic trapping of a bicyclo[4.1.0]hept-2-yl derived cation in trifluoroethanol. |
This compound's rigid framework offers predictable stereochemical outcomes, ensuring higher purity of the desired diastereomer and reducing costly separation of unwanted isomers in pharmaceutical synthesis.
The proximity of the carbonyl group to the strained cyclopropane ring in Bicyclo[4.1.0]heptan-2-one creates a chromophore that undergoes specific photochemical rearrangements. Theoretical studies confirm that this class of bicyclic ketones follows a distinct photoisomerization mechanism, proceeding through a triplet state to form complex rearranged products. [1] This pathway is fundamentally different from the Norrish type I or II reactions typical of simple aliphatic ketones like cyclohexanone, providing a synthetic route to molecular skeletons that are otherwise difficult to access.
| Evidence Dimension | Dominant Photochemical Pathway |
| Target Compound Data | Photoisomerization via triplet state and ring rearrangement. |
| Comparator Or Baseline | Cyclohexanone, which primarily undergoes Norrish type I (cleavage) or type II (hydrogen abstraction) reactions. |
| Quantified Difference | Qualitatively different reaction manifold. |
| Conditions | UV irradiation, as modeled by M06-L/6-311G(d,p) theoretical calculations. |
This compound is a specific precursor for accessing novel molecular frameworks via photochemical synthesis, a capability not offered by common, unstrained ketone substitutes.
Where a rigid, conformationally locked carbocyclic core is required, this compound serves as a high-yield starting point. Its defined stereochemistry allows for the construction of complex chiral centers, as demonstrated in the synthesis of potential antiviral agents. [1]
For research programs targeting novel polycyclic structures, the unique photochemical reactivity of this ketone provides a direct route. It allows for rearrangements that are not possible with standard ketones, enabling the exploration of new chemical space. [2]
The strained ring system is an ideal precursor for controlled ring-opening or expansion reactions. This makes it the right choice for building spirocyclic or fused-ring systems where predictable stereochemical outcomes are critical for biological activity. [3]